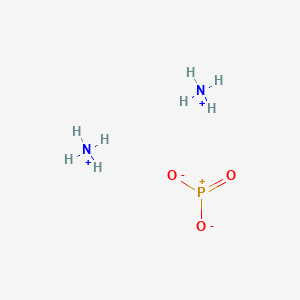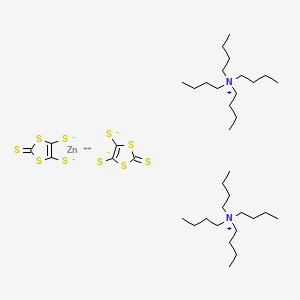
Fosfito de diamonio
Descripción general
Descripción
Diammonium phosphate (DAP) is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It is one of the most widely used phosphorus fertilizers in the world . DAP is available in the form of gray, black, or white crystals .
Synthesis Analysis
DAP is formulated in a controlled reaction of phosphoric acid with ammonia, where the hot slurry is then cooled, granulated, and sieved . The inputs required to produce one ton of DAP fertilizer are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (S) to dissolve the rock, and 0.2 tons of ammonia .Molecular Structure Analysis
The chemical formula of DAP is (NH₄)₂HPO₄ . It has an average mass of 132.056 Da and a monoisotopic mass of 132.029999 Da .Chemical Reactions Analysis
Solid diammonium phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s). At 100 °C, the dissociation pressure of diammonium phosphate is approximately 5 mmHg .Physical And Chemical Properties Analysis
DAP appears as colorless monoclinic crystals . It has a density of 1.619 g/cm³ . It is soluble in water but insoluble in alcohol, acetone, and liquid ammonia . The solution pH is 7.5 to 8 .Aplicaciones Científicas De Investigación
Activador de la Fermentación en la Elaboración de Vino
El fosfito de diamonio se utiliza como activador de la fermentación en la elaboración del vino. Proporciona iones amonio que pueden ser asimilados directamente por la levadura, lo que ayuda en el proceso de fermentación. Sin embargo, el exceso de fosfatos puede provocar la descomposición del hierro, por lo que las disposiciones legales limitan la cantidad de amonio que se puede agregar .
Catálisis
Este compuesto se ha utilizado como catalizador para reacciones de condensación de un solo recipiente y tres componentes que involucran aldehídos aromáticos y malononitrilo, mostrando su versatilidad y eficiencia en la síntesis orgánica .
Aditivo para Fracturamiento Hidráulico
En la industria del petróleo y el gas, el this compound se ha estudiado por su potencial para mejorar la conductividad de la fractura hidráulica/ácida en placas de piedra caliza y tiza, lo que podría mejorar los procesos de extracción de recursos .
Enmienda del Suelo y Eliminación de Contaminantes
Encuentra aplicaciones en la enmienda del suelo, ayudando a mejorar la calidad del suelo para fines agrícolas. Además, se ha utilizado para eliminar contaminantes de diversos entornos .
Tratamiento de Aguas Residuales
El this compound también se aplica en los tratamientos de aguas residuales, donde puede ayudar en la eliminación de impurezas y contaminantes, contribuyendo a la producción de agua más limpia .
Aplicaciones en la Industria del Acero
En la industria del acero, este compuesto se utiliza para diversos fines, entre ellos actuar como agente en ciertos procesos que son críticos para la producción del acero .
Conservación del Arte
La investigación ha investigado las interacciones ópticas, físicas y químicas entre el this compound y los pigmentos que se encuentran comúnmente en las pinturas murales arqueológicas e históricas y en los monumentos policromados. Esto sugiere su posible uso en los esfuerzos de conservación del arte .
Mecanismo De Acción
Target of Action
Diammonium phosphite, also known as Diammonium hydrogen phosphite, primarily targets soil and plants. It is used as a fertilizer and has been shown to have significant effects on plant growth and soil health . The compound interacts with the soil and plant roots, providing essential nutrients that promote plant growth .
Mode of Action
The mode of action of Diammonium phosphite involves its interaction with its targets, resulting in changes that promote plant growth. When applied to soil, Diammonium phosphite reacts with the soil components, releasing phosphorus, an essential nutrient for plant growth . This phosphorus is then absorbed by the plant roots and utilized for various biological processes, promoting plant growth and development .
Biochemical Pathways
Diammonium phosphite affects several biochemical pathways in plants. The phosphorus released by Diammonium phosphite is a key component of ATP, DNA, and other essential biomolecules . It plays a crucial role in energy transfer, photosynthesis, and other metabolic processes in plants . The increased availability of phosphorus enhances these processes, leading to improved plant growth and productivity .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism in animals and humans, in the context of Diammonium phosphite, we can discuss its absorption, distribution, metabolism, and excretion (ADME) in the soil-plant system. Diammonium phosphite is highly soluble in water, which facilitates its absorption by plant roots . Once absorbed, the phosphorus is distributed throughout the plant via the vascular system . The compound is metabolized in the plant, with the phosphorus being incorporated into various biomolecules . Any unabsorbed Diammonium phosphite can be leached from the soil or undergo chemical transformations .
Result of Action
The molecular and cellular effects of Diammonium phosphite’s action are seen in the enhanced growth and productivity of plants . On a molecular level, the increased availability of phosphorus allows for more efficient energy transfer and synthesis of essential biomolecules . On a cellular level, this can lead to increased rates of cell division and growth, resulting in overall improved plant growth and yield .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diammonium phosphite. Soil pH, temperature, and moisture levels can affect the solubility and availability of the phosphorus . Additionally, the presence of other nutrients in the soil can interact with Diammonium phosphite, potentially affecting its efficacy . Therefore, for optimal results, the application of Diammonium phosphite should be tailored to the specific environmental conditions of the area .
Direcciones Futuras
Innovative technologies are being developed to improve the agronomic efficiency of phosphate fertilization in comparison with conventional fertilizers . These technologies aim to increase nutrient efficiency, based on results obtained through suitable methods and equipment along with laboratory, greenhouse, and field results . Increased fertilization efficiency should always be linked with greater economic profitability and the lowest environmental impact, following the principles of sustainability and circular economy .
Propiedades
IUPAC Name |
diazanium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFCIOKWJELSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][P+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889682 | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22132-71-4 | |
| Record name | Diammonium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















